5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiophene ring, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Synthesis of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Amide Bond Formation: The final step involves the coupling of the benzodioxin, thiophene, and isoxazole intermediates through an amide bond formation using standard peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring or the methoxybenzyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the isoxazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxin or thiophene rings using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, hydrogen peroxide.
Reduction: LiAlH4, NaBH4, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the isoxazole ring may produce amines or alcohols.
Scientific Research Applications
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s ability to form stable complexes and its electronic properties make it a candidate for use in organic electronics and materials science.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features suggest that it may modulate biological pathways related to oxidative stress, inflammation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE
- 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE
Uniqueness
The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHOXYBENZYL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H24N2O7S |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H24N2O7S/c1-30-19-5-2-16(3-6-19)14-26(18-8-11-34(28,29)15-18)24(27)20-13-22(33-25-20)17-4-7-21-23(12-17)32-10-9-31-21/h2-7,12-13,18H,8-11,14-15H2,1H3 |
InChI Key |
QWUZMGBGTINKGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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